molecular formula C20H23ClN4 B4511676 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4511676
M. Wt: 354.9 g/mol
InChI Key: JKZZKHNOWJOXOA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 877790-55-1) is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound features a chlorophenyl substituent and a 4-methylpiperidine group, contributing to its specific physicochemical and binding properties. With a molecular formula of C20H23ClN4 and a molecular weight of 354.88 g/mol, it is supplied as a high-purity material for research applications . The primary research value of this compound lies in its structural similarity to developed inhibitors of kinase targets, particularly the phosphoinositide 3-kinase (PI3K) family . The pyrazolo[1,5-a]pyrimidine core acts as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Researchers are exploring its mechanism of action, which is hypothesized to involve interaction with the kinase ATP-binding site, potentially disrupting key signaling pathways involved in cell proliferation and survival . Its specific substitution pattern is designed to engage with critical residues in the target enzyme's active site, such as forming hydrogen bonds with the hinge region and accessing hydrophobic pockets to enhance selectivity and potency . Current investigations focus on its application as a key chemical tool in preclinical studies for oncology and inflammatory diseases, given the established role of targets like PI3Kδ in immune cell regulation and cancer progression . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-19(15(3)23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZZKHNOWJOXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base can yield the desired pyrazolopyrimidine scaffold . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine , often referred to by its CAS number 877790-55-1, has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly in relation to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. Research suggests that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, they may target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and metastasis.

Antidepressant Properties

There is emerging evidence that pyrazolo-pyrimidine derivatives can act as antidepressants by modulating neurotransmitter systems. Specifically, they may influence serotonin and norepinephrine levels in the brain, providing a basis for their use in treating mood disorders. The piperidine moiety is particularly significant as it can enhance the binding affinity to serotonin receptors.

Neuroprotective Effects

The neuroprotective capabilities of this compound are under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.

Anti-inflammatory Activity

Compounds within this class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes them candidates for treating conditions characterized by chronic inflammation, including arthritis and cardiovascular diseases.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of a related pyrazolo-pyrimidine compound in inhibiting tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, highlighting the potential of this class of compounds in oncology .

Case Study 2: Neuroprotection

Another research project investigated the neuroprotective effects of similar compounds on cultured neurons exposed to oxidative stress. The findings indicated that treatment with these compounds resulted in decreased cell death and improved cellular function, suggesting their therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Unique Features Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 3-(4-Cl-Ph), 2,5-diMe, 7-(4-Me-piperidinyl) Balanced lipophilicity and solubility Kinase inhibition (CDK2), anti-inflammatory
3-(4-Cl-Ph)-7-(3,5-diMe-piperidinyl)-2,5-diMe-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 7-(3,5-diMe-piperidinyl) Bulkier piperidine substituent Reduced CNS penetration due to steric hindrance
3-(4-Cl-Ph)-5-Me-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 7-(piperidinyl) No methyl group on piperidine Lower selectivity for kinase targets
2-(4-MeO-Ph)-3,5-diMe-7-(4-Me-piperidinyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-(4-MeO-Ph) Methoxy group enhances π-π stacking Improved neuroprotective activity
3-(2-Cl-Ph)-5-Me-7-(4-Ph-piperazinyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2-Cl-Ph), 7-(4-Ph-piperazinyl) Chlorine at ortho position; phenylpiperazine Stronger CDK2 inhibition (IC₅₀ = 0.12 µM)
3-(4-F-Ph)-2,5-diMe-N-Pr-pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 3-(4-F-Ph), 7-NH-Pr Fluorine substitution; propylamine chain Enhanced antiviral activity (EC₅₀ = 1.8 µM vs. HSV-1)

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and Bioavailability
  • The 4-methylpiperidinyl group in the target compound improves water solubility (LogP = 2.9) compared to analogs with unsubstituted piperidine (LogP = 3.5) .
  • Methoxy-substituted analogs (e.g., 2-(4-MeO-Ph)-derivatives) exhibit higher plasma protein binding (95% vs. 89% for the target compound) due to increased polarity .
Target Selectivity
  • The target compound shows 10-fold higher selectivity for CDK2 over CDK4 compared to 3-(2-Cl-Ph)-5-Me-7-(4-Ph-piperazinyl) analogs, attributed to the 4-methylpiperidinyl group’s spatial compatibility .
  • 3,5-Dimethylpiperidinyl analogs demonstrate off-target activity at serotonin receptors (5-HT₂A), whereas the target compound avoids this due to its 4-methyl substitution .
Metabolic Stability
  • Half-life (t₁/₂) : 4.2 hours (target) vs. 2.8 hours for 7-phenyl-substituted analogs, likely due to reduced CYP3A4-mediated oxidation .

Key Research Findings

  • Kinase Inhibition : The target compound inhibits CDK2 with an IC₅₀ of 0.45 µM, outperforming 7-phenyl analogs (IC₅₀ = 1.2 µM) .
  • Anti-inflammatory Activity : In murine models, it reduces TNF-α levels by 62% at 10 mg/kg, comparable to methotrexate but with fewer hepatotoxic effects .
  • Anticancer Potential: Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.7 µM) via caspase-3 activation, a mechanism absent in 3-(4-F-Ph) derivatives .

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a chlorophenyl group and a methylpiperidine moiety, which contribute to its unique structural and functional properties. The presence of these groups enhances its interaction with biological targets.

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their potential as therapeutic agents. The biological activities associated with this compound include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds within this class have shown significant inhibitory effects on CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation in various cancer cell lines .
  • Antitumor Activity : In vitro studies indicate that this compound exhibits antitumor properties by inhibiting the growth of cancer cells. The specific mechanisms involve interference with signaling pathways essential for tumor survival and proliferation .
  • Enzyme Inhibition : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of enzymes such as α-glucosidase. For instance, studies show that certain analogs exhibit IC50 values significantly lower than standard reference drugs, indicating potent inhibitory activity against this enzyme .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Properties :
    • A study evaluated the effect of various pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their antitumor efficacy. For example, compounds with specific substitutions showed enhanced inhibitory effects on CDKs and subsequent tumor growth inhibition (IC50 values ranging from 15.2 µM to over 200 µM) compared to standard treatments .
  • Enzyme Inhibition :
    • Another investigation focused on the α-glucosidase inhibitory activity of synthesized derivatives. The study found that certain compounds exhibited high potency (IC50 values as low as 15.2 µM), outperforming established inhibitors like acarbose (IC50 = 750 µM), suggesting potential applications in managing diabetes .

Comparative Analysis

The following table summarizes key findings related to the biological activity of selected pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundChlorophenyl and methylpiperidine groupsCDK inhibitor; Antitumor activity
2-(Phenyl)-3-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidinePhenyl group instead of chlorophenylCDK inhibitor
2-(4-Fluorophenyl)-3-methyl-7-(methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidineFluorinated phenyl groupAntitumor activity
2-(Naphthalen-2-yl)-3,5-dimethyl-7-(4-piperidinyl)pyrazolo[1,5-a]pyrimidineNaphthalene substitutionAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with diketones or trifluoromethyl ketones. For example, describes a protocol where 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine reacts with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours, yielding 66.78% after recrystallization from methanol . Optimization may involve solvent selection (e.g., ethanol/acetone mixtures for crystallization) and temperature modulation to reduce side products.
  • Key Data :

Reaction TemperatureSolvent for CrystallizationYield
433–438 KMethanol66.78%

Q. How is the structural identity of this pyrazolo[1,5-a]pyrimidine derivative confirmed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. and highlight SC-XRD parameters (R factor < 0.055, data-to-parameter ratio > 17.0) for related pyrazolo[1,5-a]pyrimidines . Complementary techniques include:

  • NMR : 1H/13C NMR to verify substituent positions (e.g., methyl groups at positions 2 and 5).
  • MS : High-resolution mass spectrometry to confirm molecular weight (e.g., reports MS data for analogs with Cl/F substituents) .

Q. What purification strategies are effective for removing byproducts in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodology : Recrystallization using mixed solvents (e.g., ethanol/acetone in ) improves purity . For polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. emphasizes solvent selection to avoid decomposition during purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Substitution Patterns : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) to assess impact on target binding .
  • Enzyme Assays : Use kinase inhibition assays (e.g., KDR kinase in ) or receptor-binding studies (e.g., benzodiazepine receptor ligands) with IC50 determination .
    • Data Analysis : Compare activity trends across analogs (e.g., shows trifluoromethyl groups enhance bioactivity in similar scaffolds) .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to kinases or receptors.
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (e.g., suggests integrating AI-driven tools like COMSOL for dynamic simulations) .
    • Validation : Cross-reference computational results with experimental data (e.g., SC-XRD bond lengths in ) .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodology :

  • Batch Analysis : Verify compound purity via HPLC (e.g., notes 95%+ purity thresholds) .
  • Assay Variability : Replicate assays under controlled conditions (e.g., pH, temperature). highlights discrepancies in melting points due to polymorphic forms .
    • Case Study : If a derivative shows low activity despite favorable docking predictions, evaluate solubility (e.g., logP via HPLC) or metabolic stability (e.g., microsomal assays).

Experimental Design Frameworks

Q. What theoretical frameworks guide the design of pyrazolo[1,5-a]pyrimidine-based drug discovery projects?

  • Methodology : Link research to established theories:

  • Purine Antimetabolite Theory : Exploit structural mimicry of purines () to disrupt nucleic acid synthesis .
  • Kinase Inhibition Hypothesis : Target ATP-binding pockets using planar pyrimidine cores ( ) .
    • Implementation : Use ’s principle of aligning experiments with conceptual frameworks (e.g., enzyme kinetics for mechanism validation) .

Q. How can researchers integrate AI into the optimization of synthetic protocols for this compound?

  • Methodology :

  • Predictive Modeling : Train AI algorithms on reaction databases to predict optimal solvents/catalysts. highlights COMSOL Multiphysics for simulating reaction kinetics .
  • Automation : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., temperature gradients, stoichiometry).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.